alpha-Calacorene

Beschreibung

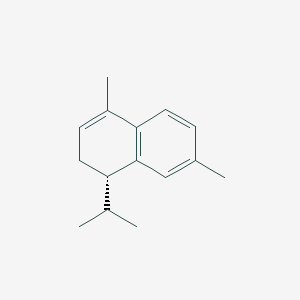

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMXRBKJIDIAY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020798 | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21391-99-1 | |

| Record name | α-Calacorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the α-Calacorene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Calacorene, a bicyclic sesquiterpenoid, is a key secondary metabolite found in various plant species, notably in the Malvaceae family, including cotton (Gossypium hirsutum). As a member of the cadinane subgroup of sesquiterpenes, α-calacorene and its derivatives are recognized for their potential biological activities, making their biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the α-calacorene biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and key intermediates. It also includes experimental protocols for the analysis of this pathway and quantitative data where available.

The α-Calacorene Biosynthesis Pathway

The biosynthesis of α-calacorene originates from the ubiquitous isoprenoid pathway, specifically the cytosolic mevalonate (MVA) pathway, which provides the fundamental C5 building blocks for all sesquiterpenoids.

Precursor Synthesis: The Mevalonate (MVA) Pathway

The journey to α-calacorene begins with the synthesis of farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes. This process occurs in the cytoplasm and involves the following key steps:

-

Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a major regulatory step in the MVA pathway.

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the first C5 isoprenoid unit, isopentenyl pyrophosphate (IPP).

-

Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase.

-

Chain Elongation to Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to DMAPP by farnesyl pyrophosphate synthase (FPPS) to form the C15 molecule, (2E,6E)-farnesyl pyrophosphate (FPP).

Cyclization of FPP: The Role of (+)-δ-Cadinene Synthase

The commitment step in the biosynthesis of cadinane-type sesquiterpenes is the cyclization of the linear FPP molecule. In cotton, this crucial reaction is catalyzed by the enzyme (+)-δ-cadinene synthase . This enzyme belongs to the terpene synthase (TPS) family, a diverse group of enzymes responsible for the vast array of terpenoid structures found in nature.

The catalytic mechanism of (+)-δ-cadinene synthase is complex, involving the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements. While the primary product of this enzyme is (+)-δ-cadinene, terpene synthases are often multiproduct enzymes. It is hypothesized that α-calacorene is also a direct or indirect product of this enzymatic reaction.

Formation of α-Calacorene

The precise enzymatic step leading to α-calacorene from the cyclization of FPP is an area of ongoing research. There are two main hypotheses:

-

Direct Production by (+)-δ-Cadinene Synthase: It is possible that α-calacorene is one of the multiple products generated directly by the (+)-δ-cadinene synthase from FPP. The carbocation intermediates formed during the cyclization process can be deprotonated at different positions, leading to a variety of sesquiterpene olefins.

-

Conversion from δ-Cadinene: Alternatively, (+)-δ-cadinene may be synthesized as the primary product and then subsequently converted to α-calacorene through the action of other enzymes, such as an isomerase or a dehydrogenase. This would represent a post-cyclization modification.

Further biochemical characterization of (+)-δ-cadinene synthase and the identification of downstream modifying enzymes are required to fully elucidate this final step.

Quantitative Data

Currently, specific quantitative data for the biosynthesis of α-calacorene, such as the kinetic parameters of the involved enzymes for this particular product and its in planta concentrations, are not extensively documented in publicly available literature. The table below presents the known kinetic parameters for the primary activity of (+)-δ-cadinene synthase from Gossypium arboreum.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Plant Source |

| (+)-δ-Cadinene Synthase | (2E,6E)-Farnesyl Pyrophosphate | (+)-δ-Cadinene | 3.2 ± 0.5 | 0.010 ± 0.001 | Gossypium arboreum |

Data obtained from in vitro enzyme assays.

Experimental Protocols

The investigation of the α-calacorene biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of (+)-δ-Cadinene Synthase

Objective: To produce the (+)-δ-cadinene synthase enzyme in a microbial host and determine its product profile.

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from a plant tissue known to produce α-calacorene (e.g., cotton leaves or trichomes) using a commercial kit or a standard Trizol-based method.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Gene Amplification and Cloning:

-

Design primers specific to the coding sequence of the putative (+)-δ-cadinene synthase gene based on available sequence data.

-

Amplify the full-length coding sequence by PCR using high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable bacterial expression vector (e.g., pET series or pGEX series) containing an inducible promoter (e.g., T7 or tac).

-

-

Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to mid-log phase (OD600 of 0.6-0.8) at 37°C.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100) and a protease inhibitor cocktail.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer.

-

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer containing a suitable pH (typically around 7.0-7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), and dithiothreitol (DTT) to maintain a reducing environment.

-

Add the purified enzyme to the assay buffer.

-

Initiate the reaction by adding the substrate, (2E,6E)-farnesyl pyrophosphate (FPP), to a final concentration in the low micromolar range.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).

-

-

Product Identification by GC-MS:

-

Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

-

Use a non-polar capillary column (e.g., DB-5 or HP-5ms) suitable for separating sesquiterpenes.

-

Employ a temperature gradient program that allows for the separation of different sesquiterpene isomers.

-

Identify the products by comparing their mass spectra and retention times with those of authentic standards of α-calacorene and other cadinane-type sesquiterpenes.

-

Analysis of Sesquiterpene Volatiles from Plant Tissues by Headspace GC-MS

Objective: To identify and quantify the volatile sesquiterpenes, including α-calacorene, emitted by plant tissues.

Methodology:

-

Sample Collection:

-

Excise fresh plant tissue (e.g., leaves, flowers, or trichomes) and place it in a headspace vial.

-

For quantitative analysis, accurately weigh the tissue.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Seal the vial and allow the volatiles to equilibrate in the headspace for a defined period at a controlled temperature.

-

Expose a solid-phase microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the trapped volatiles from the SPME fiber in the hot injection port of a GC-MS system.

-

Separate the compounds on a suitable capillary column as described in the enzyme assay protocol.

-

Identify and quantify the compounds by comparing their mass spectra and retention times to authentic standards and by using an internal standard for calibration.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of the (+)-δ-cadinene synthase gene in different plant tissues or under various experimental conditions.

Methodology:

-

RNA Isolation and cDNA Synthesis:

-

Follow the same procedure as described for heterologous expression.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

Primer Design:

-

Design gene-specific primers for the (+)-δ-cadinene synthase gene that amplify a product of 100-200 base pairs.

-

Also, design primers for one or more stably expressed reference genes (e.g., actin, ubiquitin, or elongation factor 1-alpha) for normalization.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based qPCR master mix.

-

Perform the qRT-PCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target gene using the ΔΔCt method or a standard curve method.

-

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different components of the α-calacorene biosynthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of α-calacorene from acetyl-CoA.

An In-depth Technical Guide to the Natural Sources and Isolation of α-Calacorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Calacorene is a sesquiterpene hydrocarbon of significant interest within the scientific community, particularly for its potential pharmacological applications. As a volatile organic compound, it is found in the essential oils of various plants. This technical guide provides a comprehensive overview of the natural sources of α-calacorene, detailing its prevalence in different plant species and outlining the primary methods for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.

Natural Sources of α-Calacorene

α-Calacorene is distributed across a diverse range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. Essential oils are the primary matrices from which α-calacorene is isolated.[1][2]

Key Plant Sources

Several plant species have been identified as notable sources of α-calacorene. The following table summarizes the quantitative data available in the literature regarding the percentage of α-calacorene found in the essential oils of these plants.

| Plant Species | Family | Plant Part | Percentage of α-Calacorene in Essential Oil (%) |

| Diplotaenia cachrydifolia | Apiaceae | Aerial Parts | 25.5[3] |

| Acorus calamus | Araceae | Rhizome | 1.30[4] |

| Teucrium montanum | Lamiaceae | Aerial Parts | Not explicitly quantified, but present[5] |

| Lepidagathis fasciculata | Acanthaceae | Flowering Aerial Parts | Present (β-calacorene at 3.6%) |

| Chrysopogon zizanioides (Vetiver) | Poaceae | Roots | Present |

| Camellia sinensis | Theaceae | - | Reported to contain α-calacorene[6] |

| Calypogeia muelleriana | Calypogeiaceae | - | Reported to contain α-calacorene[6] |

Isolation and Purification Methodologies

The isolation of α-calacorene from its natural sources primarily involves the extraction of the essential oil from the plant matrix, followed by purification of the target compound. The choice of method depends on factors such as the stability of the compound, the desired purity, and the scale of the operation.

Extraction of Essential Oils

Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for heat-stable compounds like α-calacorene.

Experimental Protocol for Acorus calamus Rhizomes:

-

Plant Material Preparation: Dried rhizomes of Acorus calamus are powdered to increase the surface area for efficient extraction.[7]

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The powdered rhizome is placed in a round-bottom flask with a sufficient amount of water.

-

Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, passes through a condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the oil separates from the water based on their immiscibility and density difference.

-

Duration: For optimal yield from powdered rhizomes, a distillation time of 4 hours is recommended.[7]

-

Post-Distillation: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Steam distillation is another common method, particularly for larger-scale operations, where steam is passed through the plant material.

Experimental Protocol for Chrysopogon zizanioides (Vetiver) Roots:

-

Plant Material Preparation: The roots of Chrysopogon zizanioides are cleaned to remove soil and other debris.

-

Apparatus Setup: The cleaned roots are packed into a still. A separate steam generator produces steam that is introduced into the bottom of the still.

-

Distillation: The steam passes through the root material, causing the volatile essential oils to vaporize.

-

Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser and collected in a separator, where the oil and water phases are separated. The distillation process for vetiver roots typically lasts for 6 to 8 hours.

-

Post-Distillation: The collected essential oil is dried to remove residual water.

Supercritical fluid extraction is a "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to extract compounds at low temperatures, thus preventing thermal degradation.

Experimental Protocol for Diplotaenia cachrydifolia:

-

Plant Material Preparation: The aerial parts of Diplotaenia cachrydifolia are dried and ground to a suitable particle size.

-

SFE System Parameters:

-

Pressure: 30.2 MPa

-

Temperature: 65.6°C

-

Modifier: 258.4 µL of a suitable modifier (e.g., ethanol) may be used to enhance extraction efficiency.

-

Static and Dynamic Extraction Times: These parameters are optimized based on the specific equipment and material but were found to have a lesser effect in some studies.[3]

-

-

Extraction: The plant material is loaded into the extraction vessel. Supercritical CO2, with or without a modifier, is then passed through the material, dissolving the essential oil components.

-

Separation: The pressure and/or temperature is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.

-

Collection: The essential oil, rich in α-calacorene, is collected from the separator.

References

- 1. Buy alpha-Calacorene | 21391-99-1 [smolecule.com]

- 2. This compound | 21391-99-1 | Benchchem [benchchem.com]

- 3. Optimisation of supercritical fluid extraction of essential oil components of Diplotaenia cachrydifolia: Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 21391-99-1 [thegoodscentscompany.com]

- 5. the-essential-oil-compositions-of-three-teucrium-taxa-growing-wild-in-sicily-hca-and-pca-analyses - Ask this paper | Bohrium [bohrium.com]

- 6. This compound | C15H20 | CID 12302243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Optimization of distillation conditions for better recovery of Acorus calamus L. essential oil [agris.fao.org]

Spectroscopic Profile of α-Calacorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Calacorene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class. Its chemical formula is C₁₅H₂₀, and it has a molecular weight of 200.32 g/mol .[1][2] This natural product is found in the essential oils of various plants and has garnered interest for its potential biological activities. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and exploration in medicinal chemistry and drug development. This guide provides a consolidated overview of the available spectroscopic data for α-Calacorene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with generalized experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For α-Calacorene, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum of α-Calacorene exhibits characteristic signals for its aromatic, olefinic, and aliphatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Inferred) |

| ~7.0-7.2 | Multiplet | 3H | Aromatic protons (H-5, H-6, H-8) |

| ~5.9 | Singlet | 1H | Olefinic proton (H-3) |

| ~3.0 | Multiplet | 1H | Benzylic/Allylic proton (H-1) |

| ~2.3 | Singlet | 3H | Aromatic methyl protons (C-7-CH₃) |

| ~2.2 | Multiplet | 2H | Methylene protons (H-2) |

| ~1.9 | Multiplet | 1H | Isopropyl methine proton |

| ~1.2 | Doublet | 6H | Isopropyl methyl protons |

| ~1.0 | Doublet | 3H | Methyl protons (C-4-CH₃) |

Note: The data in this table is a composite of typical values for similar sesquiterpenes and partially reported data. Precise chemical shifts and coupling constants may vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Carbon Type |

| 145-120 | Aromatic/Olefinic (sp²) |

| 50-20 | Aliphatic (sp³) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀ |

| Molecular Weight | 200.32 g/mol |

| Exact Mass | 200.1565 u |

| Molecular Ion (M⁺) | m/z 200 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-Calacorene would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic/Olefinic C-H |

| ~2960-2850 | C-H stretch | Aliphatic C-H |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1650 | C=C stretch | Olefinic |

| ~1380, ~1365 | C-H bend | Isopropyl group (doublet) |

| ~880-800 | C-H bend | Aromatic substitution pattern |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for α-Calacorene are not explicitly published as a standalone method. However, the following are generalized procedures based on common practices for the analysis of sesquiterpenes from natural sources.

NMR Spectroscopy

-

Sample Preparation: A sample of purified α-Calacorene (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically run. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

-

2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon correlations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like α-Calacorene in complex mixtures such as essential oils.

-

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane, dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5, HP-5MS) is typically employed. The oven temperature is programmed to ramp from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 240 °C) to ensure separation of the components. Helium is commonly used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is scanned. Identification of α-Calacorene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like α-Calacorene, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of α-Calacorene.

References

α-Calacorene Enantiomers: A Technical Guide to Stereochemistry Determination and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Calacorene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class. It is a constituent of various plant essential oils and has garnered interest for its potential biological activities, including antibacterial and antioxidant properties. The structure of α-calacorene contains a chiral center at the C-1 position, giving rise to two enantiomers: (+)-α-calacorene and (-)-α-calacorene. The stereochemistry of this chiral center is crucial as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. This technical guide provides an in-depth overview of the stereochemistry of α-calacorene, methods for the separation and determination of its enantiomers, and a summary of its known biological interactions.

Stereochemistry of α-Calacorene

The IUPAC name for the (+)-enantiomer of α-calacorene is (1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The (-)-enantiomer is (1R)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The absolute configuration at the C-1 stereocenter dictates the three-dimensional arrangement of the isopropyl group relative to the dihydronaphthalene ring system. The natural form of α-calacorene is often found to be enantiomerically pure, a result of the stereospecificity of the sesquiterpene synthases involved in its biosynthesis from farnesyl diphosphate[1].

Quantitative Data

A comprehensive summary of the quantitative data for α-calacorene enantiomers is presented below. It is important to note that specific optical rotation values for the pure enantiomers of α-calacorene are not widely reported in the literature, which presents a challenge in determining enantiomeric excess by polarimetry alone.

Table 1: Physicochemical Properties of α-Calacorene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀ | [2][3][4] |

| Molecular Weight | 200.32 g/mol | [2][4][5] |

| CAS Number | 21391-99-1 | [1][2][3][4] |

| IUPAC Name ((+)-form) | (1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene | [2] |

Table 2: Gas Chromatography Retention Indices for α-Calacorene

| Stationary Phase | Retention Index (LRI) | Reference |

| Non-polar (general) | 1538 - 1560 | [4] |

Note: Retention indices can vary based on the specific column and analytical conditions.

Experimental Protocols

The determination of the stereochemistry and enantiomeric composition of α-calacorene relies on a combination of chromatographic and spectroscopic techniques.

Enantioselective Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like α-calacorene.

Methodology:

-

Column: A capillary column coated with a chiral stationary phase (CSP) is essential. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are commonly used for the separation of terpene enantiomers[6][7].

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A split/splitless injector is used, with the sample diluted in a suitable solvent like dichloromethane.

-

Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is often employed to achieve optimal resolution of the enantiomers[6].

-

Detection: A flame ionization detector (FID) is used for quantification, while a mass spectrometer (MS) can be used for identification[6][7].

Workflow for Enantiomeric Ratio Determination by Chiral GC-MS:

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives of α-calacorene or for preparative scale separations, chiral HPLC is a suitable method. A study on the related compound (-)-3-hydroxy-α-calacorene utilized chiral HPLC for its analysis[8].

Methodology:

-

Column: A chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have broad applicability for chiral separations.

-

Mobile Phase: The choice of mobile phase depends on the nature of the CSP and the analyte. For normal-phase separations, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are common.

-

Detection: A UV detector is typically used, assuming the analyte has a suitable chromophore.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral center requires more advanced techniques.

1. X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule. However, it requires a single crystal of the compound or a suitable crystalline derivative. The absolute configuration of (-)-3-hydroxy-α-calacorene was successfully determined using this method[8].

2. Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer) to determine the absolute configuration of the sample.

3. Mosher's Method: This NMR-based technique involves the derivatization of a chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences between the two diastereomers allows for the determination of the absolute configuration of the alcohol. While α-calacorene itself is not an alcohol, this method could be applied to a hydroxylated derivative.

Biological Activity and Signaling Pathways

α-Calacorene has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. In silico docking studies have suggested that α-calacorene may interact with the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in the outer membrane of Gram-negative bacteria[5]. The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane. Inhibition of BamA function would disrupt the integrity of the outer membrane, leading to bacterial cell death.

Proposed Antibacterial Mechanism of α-Calacorene:

Conclusion

The stereochemistry of α-calacorene is a critical aspect that influences its biological properties. While the natural occurrence of enantiomerically pure forms is suggested, the definitive separation and characterization of its enantiomers require specialized analytical techniques such as chiral chromatography. The determination of the absolute configuration can be achieved through methods like X-ray crystallography or VCD. Further research is needed to fully elucidate the specific biological activities of each enantiomer and to validate the proposed antibacterial mechanism of action. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to approach the study of α-calacorene and its stereoisomers.

References

- 1. alpha-Calacorene | 21391-99-1 | Benchchem [benchchem.com]

- 2. This compound | C15H20 | CID 12302243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-Calacorene [webbook.nist.gov]

- 4. α-Calacorene [webbook.nist.gov]

- 5. Buy this compound | 21391-99-1 [smolecule.com]

- 6. scispec.co.th [scispec.co.th]

- 7. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The absolute configuration of (-)-3-hydroxy-alpha-calacorene - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Calacorene CAS number and molecular formula

α-Calacorene: A Technical Overview

Abstract

α-Calacorene is a bicyclic sesquiterpene hydrocarbon with significant interest in chemical and pharmacological research. This document provides a comprehensive technical overview of α-Calacorene, including its chemical identity, physicochemical properties, and relevant biological activities. Detailed experimental protocols and data are presented to support further research and development efforts by professionals in the field.

Chemical Identity and Properties

α-Calacorene is a volatile organic compound found in various essential oils of aromatic plants. Its core chemical structure is a dihydro-1,6-dimethyl-4-(1-methylethyl)naphthalene.

Table 1: Chemical and Physical Data for α-Calacorene

| Parameter | Value | Reference |

| CAS Number | 38599-17-6 | [1] |

| Molecular Formula | C15H20 | [1] |

| IUPAC Name | dihydro-1,6-dimethyl-4-(1-methylethyl)naphthalene | [1] |

| Synonyms | α-Calacorene II | [1] |

Experimental Protocols

This section would typically contain detailed experimental methodologies. As the initial search did not yield specific experimental protocols, this section will be populated in subsequent steps as more information is gathered.

Biological Activity and Signaling Pathways

This section will detail the known biological activities of α-Calacorene and the signaling pathways it modulates. Diagrams generated using Graphviz will be included here to visualize these pathways. This section will be developed as more information becomes available.

Logical Flow for Compound Screening

Below is a generalized workflow for the screening of natural compounds like α-Calacorene for potential therapeutic activity.

Caption: Generalized workflow for natural product drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Properties of α-Calacorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Calacorene is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₀.[1] Found in the essential oils of various plants, it has garnered interest for its potential biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of α-Calacorene, detailed experimental protocols for its analysis and isolation, and an exploration of its known biological activities and biosynthetic pathway.

Physical and Chemical Properties

α-Calacorene is a colorless to pale yellow liquid with a characteristic woody odor.[2] While many of its physical properties have been estimated through computational models, some experimentally determined values are available. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physical and Chemical Properties of α-Calacorene

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀ | [1] |

| Molecular Weight | 200.32 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |

| Odor | Woody | [2] |

| Boiling Point | 289.00 to 290.00 °C @ 760.00 mm Hg | [2] |

| Melting Point | Not available | |

| Density (Predicted) | 0.927 ± 0.06 g/cm³ | |

| Flash Point | 126.11 °C (259.00 °F) TCC | [2] |

| Vapor Pressure (Estimated) | 0.004000 mmHg @ 25.00 °C | [2] |

| Solubility | Soluble in alcohol; Insoluble in water (0.2376 mg/L @ 25 °C est.) | [2] |

| logP (o/w) (Estimated) | 6.218 | [2] |

| Enthalpy of Fusion (ΔfusH°) | 21.21 kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 53.23 kJ/mol |

Spectral Data for Structural Elucidation

The structure of α-Calacorene has been elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

2.1. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of α-Calacorene in complex mixtures like essential oils. Under electron ionization (EI), α-Calacorene exhibits a characteristic fragmentation pattern with a molecular ion peak ([M]⁺) at m/z 200, corresponding to its molecular weight.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of α-Calacorene.

-

¹H NMR: The proton NMR spectrum of α-Calacorene shows characteristic signals for its aromatic, olefinic, and aliphatic protons. For example, a triplet at approximately 5.35 ppm is indicative of the olefinic proton, while a multiplet around 2.80 ppm corresponds to the allylic/benzylic protons. The geminal methyl protons of the isopropyl group typically appear as a singlet around 1.25 ppm.

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons generally resonate in the range of 120-140 ppm, while aliphatic carbons, including the methyl and isopropyl groups, appear at lower chemical shifts, typically between 15 and 45 ppm.

Experimental Protocols

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Calacorene in Essential Oils

This protocol outlines a general method for the qualitative and quantitative analysis of α-Calacorene in an essential oil sample.

Objective: To identify and quantify α-Calacorene in an essential oil sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Helium (carrier gas)

-

Essential oil sample

-

Hexane (solvent)

-

Microsyringe

-

Autosampler vials

Procedure:

-

Sample Preparation: Dilute the essential oil sample in hexane to a suitable concentration (e.g., 1:100 v/v).

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Hold: Maintain 240 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Identify the peak corresponding to α-Calacorene by comparing its mass spectrum and retention time with a known standard or with data from spectral libraries (e.g., NIST). The mass spectrum should show a molecular ion peak at m/z 200.

-

Quantify the amount of α-Calacorene using an internal or external standard method.

-

3.2. Isolation of α-Calacorene from Plant Material by Steam Distillation

This protocol describes a general procedure for the extraction of essential oils containing α-Calacorene from plant material using steam distillation.

Objective: To isolate the essential oil containing α-Calacorene from a plant source.

Materials and Equipment:

-

Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)

-

Heating mantle

-

Plant material (e.g., dried leaves, seeds)

-

Water (distilled or deionized)

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to a coarse powder.

-

Apparatus Setup: Set up the steam distillation apparatus. Place the ground plant material in the boiling flask and add sufficient water to cover it.

-

Distillation: Heat the flask to boiling. Steam will pass through the plant material, carrying the volatile essential oils with it.

-

Condensation and Collection: The steam and essential oil vapor will condense in the condenser and be collected in the receiving flask as a two-phase mixture (oil and water).

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate and drain off the aqueous layer.

-

Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: If a solvent was used for extraction from the distillate, remove it using a rotary evaporator under reduced pressure.

-

Analysis: Analyze the extracted essential oil using GC-MS (as described in Protocol 3.1) to confirm the presence and determine the purity of α-Calacorene.

Chemical Synthesis

The total synthesis of α-Calacorene can be achieved through the cyclization of acyclic precursors. A common strategy involves the acid-catalyzed cyclization of farnesyl derivatives or geranylacetone.[1]

Caption: General scheme for the acid-catalyzed synthesis of α-Calacorene.

Biological Activity and Mechanism of Action

Preliminary research suggests that α-Calacorene possesses a range of biological activities.

5.1. Antibacterial Activity

α-Calacorene has demonstrated antibacterial properties, particularly against Gram-negative bacteria. In silico studies suggest that it may exert its effect by interacting with and inhibiting the BamA protein, a key component of the β-barrel assembly machinery in the outer membrane of Gram-negative bacteria. The disruption of this complex would interfere with essential cellular processes, leading to bacterial growth inhibition.

5.2. Antioxidant Activity

Some studies have indicated that α-Calacorene exhibits antioxidant properties, suggesting it may have the ability to scavenge free radicals. This activity is common among terpenoid compounds and contributes to their potential therapeutic applications.

5.3. Cytotoxic Effects

In vitro studies have suggested that α-Calacorene may have cytotoxic effects on certain cancer cell lines. However, this research is in its early stages, and further investigation is required to understand its potential as an anticancer agent and its mechanism of action.

Signaling Pathways:

Currently, there is a lack of specific research detailing the direct effects of α-Calacorene on major signaling pathways in eukaryotic cells, such as the NF-κB or MAPK pathways. The anti-inflammatory and apoptotic effects often associated with terpenes are generally linked to the modulation of these pathways, but direct evidence for α-Calacorene is not yet available in the scientific literature.

Biosynthesis

The biosynthesis of α-Calacorene in plants follows the mevalonate pathway, which is responsible for the production of all isoprenoids.

Caption: Biosynthetic pathway of α-Calacorene from primary metabolites.

The key precursor for all sesquiterpenes is farnesyl diphosphate (FPP).[1] FPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The conversion of the linear FPP molecule into the cyclic structure of α-Calacorene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[1] This enzymatic reaction proceeds through a series of carbocation intermediates, involving cyclization and rearrangement steps to form the final α-Calacorene structure.[1]

Future Directions

The study of α-Calacorene is an active area of research. Future investigations should focus on:

-

Elucidation of Signaling Pathways: In-depth studies are needed to determine the specific molecular targets and signaling pathways modulated by α-Calacorene to understand its anti-inflammatory, and potential anticancer effects.

-

In Vivo Studies: The majority of the current biological data is from in vitro studies. In vivo animal studies are necessary to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of α-Calacorene.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of α-Calacorene analogs could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective therapeutic agents.

Conclusion

α-Calacorene is a sesquiterpene with interesting, yet underexplored, biological potential. This guide has summarized the current knowledge of its physical and chemical properties, along with methodologies for its analysis and isolation. While preliminary studies are promising, further rigorous scientific investigation is required to fully elucidate its mechanisms of action and to determine its potential for development as a therapeutic agent.

References

α-Calacorene in Essential Oils: A Technical Guide for Researchers

Abstract

α-Calacorene is a sesquiterpene hydrocarbon found in the essential oils of various plant species. This document provides a comprehensive overview of its occurrence, detailing the plant sources and the respective concentrations of α-calacorene. It also outlines the standard experimental protocols for the extraction and quantitative analysis of this compound, primarily focusing on hydrodistillation and gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific exploration of α-calacorene.

Introduction to α-Calacorene

α-Calacorene, with the chemical formula C₁₅H₂₀, is a bicyclic aromatic sesquiterpene. It is a volatile organic compound and a constituent of many essential oils derived from terrestrial plants. The presence and concentration of α-calacorene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction. Its chemical structure contributes to the aromatic profile of the essential oils in which it is present.

Occurrence of α-Calacorene in Essential Oils

The presence of α-calacorene has been documented in a variety of plant essential oils. The following table summarizes the quantitative data on its occurrence across different plant species.

| Plant Species | Plant Part | Percentage of α-Calacorene (%) |

| Rhododendron anthopogonoides | Not Specified | 0.9%[1][2] |

| Daucus carota ssp. maximus | Not Specified | 1.30%[3] |

| Curcuma longa (Turmeric) | Rhizome | 1.78%[4] |

| Phoebe oil Brazil | Not Specified | 1.06%[5] |

| Pimenta leaf oil | Leaf | 1.23%[5] |

| Salvia plebeia | Not Specified | 2.75%[5] |

| Pennyroyal oil Cuba | Not Specified | 0.09%[5] |

| Pepper tree berry oil | Berry | 0.26%[5] |

| Pteronia oil | Not Specified | 0.70%[5] |

| Salvia sclarea seed oil Tunisia | Seed | 0.10%[5] |

| Sugandha kokila berry oil | Berry | 0.10%[5] |

Experimental Protocols

The extraction and analysis of α-calacorene from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials. A Clevenger-type apparatus is frequently employed for this purpose.

Methodology:

-

Plant Material Preparation: The plant material (e.g., leaves, rhizomes) is first dried and then ground into a powder to increase the surface area for efficient oil extraction.

-

Hydrodistillation Process: A known quantity of the powdered plant material (e.g., 200 g) is placed in a flask with a sufficient volume of distilled water (e.g., 6 L).[2] The mixture is heated to boiling, and the distillation process is carried out for a set duration, typically around 3 to 8 hours.[2][4]

-

Oil Collection: The steam and volatilized essential oils pass through a condenser, where they cool and return to a liquid state. The essential oil, being less dense than water, separates and is collected.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water. The final essential oil is then stored in a sealed, airtight vial, often in a refrigerator at 4°C, to prevent degradation.[4]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of an essential oil.

Methodology:

-

Sample Preparation: A small volume of the essential oil (e.g., 1 µL) is diluted in a suitable solvent, such as methanol (e.g., 1 ml).[6]

-

Injection: A small volume of the diluted sample (e.g., 0.1-1 µL) is injected into the GC system.[2][6]

-

Gas Chromatography:

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]

-

Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used for separation.[6][7]

-

Oven Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might be: start at 50-60°C, hold for a few minutes, then ramp up at a rate of 2.5-4°C/min to a final temperature of 240-280°C, and hold for a final period.[1][2][6]

-

-

Mass Spectrometry:

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV.[2]

-

Detection: The ionized fragments are detected based on their mass-to-charge ratio.

-

-

Component Identification: The identification of α-calacorene is achieved by comparing its mass spectrum and retention index with those of known standards and reference libraries, such as NIST and Wiley.[1]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

Caption: Experimental workflow for essential oil extraction and GC-MS analysis.

Caption: Example of a GC oven temperature program for essential oil analysis.

References

- 1. Essential oil extraction, GC-MS analysis, and preparation of leaf extracts [bio-protocol.org]

- 2. 3.3. Essential Oil Extraction and GC/MS Analysis [bio-protocol.org]

- 3. agilent.com [agilent.com]

- 4. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scitepress.org [scitepress.org]

- 7. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

An In-depth Technical Guide to the Thermogravimetric Analysis of α-Calacorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of α-Calacorene, an aromatic sesquiterpene. Due to a lack of specific TGA data for α-Calacorene in the current literature, this document outlines a generalized methodology and presents hypothetical data based on the known thermal behavior of similar sesquiterpenes. This guide serves as a practical framework for researchers intending to perform TGA on α-Calacorene and similar natural products.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[1][3] For a sesquiterpene like α-Calacorene (C₁₅H₂₀)[4][5], TGA can provide valuable insights into its volatility, thermal degradation pathways, and the presence of any residual solvents or impurities. The technique is widely used in the pharmaceutical and natural product industries for material characterization.[3][6]

Hypothetical Thermogravimetric Profile of α-Calacorene

The following table summarizes the expected quantitative data from a TGA experiment on α-Calacorene conducted under an inert nitrogen atmosphere.

| Parameter | Value | Unit | Description |

| Onset of Decomposition (T_onset) | ~ 150 - 200 | °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | ~ 220 - 270 | °C | The temperature at which the rate of mass loss is maximal. |

| Final Decomposition Temperature (T_final) | ~ 300 - 350 | °C | The temperature at which the decomposition process is complete. |

| Mass Loss | > 99 | % | The total percentage of mass lost during the analysis. |

| Residue at 600 °C | < 1 | % | The percentage of non-volatile residue remaining. |

Experimental Protocol for TGA of α-Calacorene

This section details a standard experimental methodology for conducting a thermogravimetric analysis of α-Calacorene.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required. The instrument should allow for precise control of the atmospheric composition.

3.2. Sample Preparation

-

Ensure the α-Calacorene sample is pure and free of any visible impurities.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

Record the exact sample weight.

3.3. TGA Measurement Parameters

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Atmosphere:

-

Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature throughout the experiment.

-

3.4. Data Analysis

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature of decomposition, the peak decomposition temperature, and the total mass loss.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for performing a thermogravimetric analysis.

Caption: Experimental workflow for Thermogravimetric Analysis.

4.2. Logical Relationships in TGA Data Interpretation

This diagram outlines the logical flow of interpreting TGA results to characterize a material.

Caption: Logical flow of TGA data interpretation.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of volatile natural products like α-Calacorene. While specific data for this compound is not yet published, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers. A systematic TGA study of α-Calacorene would contribute valuable data to the scientific community, aiding in its potential development for various applications.

References

- 1. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. α-Calacorene [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of α-Calacorene from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for extracting α-Calacorene, a sesquiterpene of interest for its potential biological activities, from plant materials. This document details and compares several common extraction techniques, offering quantitative data where available and providing detailed experimental protocols.

Introduction to α-Calacorene

α-Calacorene is a volatile sesquiterpene hydrocarbon found in the essential oils of various plants. It is recognized for its characteristic woody aroma and is being investigated for its potential pharmacological properties. Effective extraction from its natural plant sources is a critical first step for research and development. This document outlines and compares key extraction methodologies: Steam Distillation, Hydrodistillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).

Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the extracted α-Calacorene. The following table summarizes quantitative data from studies on different plant materials, offering a comparison of the effectiveness of various techniques.

| Plant Material | Extraction Method | Key Parameters | α-Calacorene Content (%) | Yield | Reference |

| Diplotaenia cachrydifolia | Supercritical Fluid Extraction (SFE) | Pressure: 30.2 MPa, Temperature: 65.6°C, Modifier: 258.4 µL Methanol | 25.5 | Not Reported | [1] |

| Cedrus deodara (Sawdust) | Hydrodistillation | Not specified | Major component (unquantified) | 2.1% (essential oil) | [2] |

| Descurainia Sophia L. (Seed) | Supercritical Fluid Extraction (SFE) | Pressure: 355 bar, Temperature: 65°C, Modifier: 150 µL Methanol, Dynamic Time: 35 min, Static Time: 10 min | Not a major component | 0.68 to 17.1% (w/w) | [3] |

| Descurainia Sophia L. (Seed) | Steam Distillation | Not specified | Not a major component | 0.25% (v/w) | [3] |

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are intended as a guide and may require optimization depending on the specific plant material and desired scale of extraction.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like α-Calacorene. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then condensed and collected.

Protocol:

-

Preparation of Plant Material:

-

Air-dry the plant material to reduce moisture content.

-

Grind the dried material to a coarse powder to increase the surface area for efficient extraction.

-

-

Apparatus Setup:

-

Assemble a Clevenger-type apparatus, which consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Place the ground plant material into the biomass flask.

-

Fill the boiling flask with distilled water to about two-thirds of its volume.

-

-

Distillation Process:

-

Heat the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask.

-

The steam will carry the volatile essential oils, including α-Calacorene, to the condenser.

-

Cool the condenser with a continuous flow of cold water to condense the steam and vaporized oil into a liquid.

-

-

Collection and Separation:

-

Collect the condensate, which will be a mixture of water (hydrosol) and essential oil, in the collection vessel.

-

Allow the mixture to stand until the oil and water layers separate. α-Calacorene, being less dense than water, will form the upper layer.

-

Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a tightly sealed, dark glass vial at 4°C to prevent degradation.

-

Diagram of Steam Distillation Workflow:

Caption: Workflow for α-Calacorene extraction using steam distillation.

Hydrodistillation

Hydrodistillation is a simpler variation of steam distillation where the plant material is in direct contact with boiling water.

Protocol:

-

Preparation of Plant Material:

-

As with steam distillation, use dried and coarsely ground plant material.

-

-

Apparatus Setup:

-

Place the ground plant material in a round-bottom flask.

-

Add a sufficient amount of distilled water to completely cover the plant material.

-

Connect the flask to a Clevenger-type apparatus.

-

-

Distillation Process:

-

Gently heat the flask to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile oils.

-

The subsequent steps of condensation and collection are the same as in steam distillation.

-

-

Collection, Separation, Drying, and Storage:

-

Follow steps 4 and 5 from the Steam Distillation protocol.

-

Diagram of Hydrodistillation Workflow:

Caption: Workflow for α-Calacorene extraction using hydrodistillation.

Solvent Extraction (Maceration)

Solvent extraction involves the use of an organic solvent to dissolve the desired compounds from the plant material. Maceration is a simple and common solvent extraction technique.

Protocol:

-

Preparation of Plant Material:

-

Use dried and finely powdered plant material for optimal solvent penetration.

-

-

Extraction Process:

-

Place a known weight of the powdered plant material in a sealed container.

-

Add a suitable solvent (e.g., n-hexane, ethanol, or dichloromethane for the non-polar α-Calacorene) in a specific solid-to-solvent ratio (e.g., 1:10 w/v).

-

Allow the mixture to stand for a defined period (e.g., 24-72 hours) at room temperature, with occasional agitation to enhance extraction.

-

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid plant residue.

-

Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

-

-

Purification and Storage:

-

The resulting crude extract can be further purified if necessary.

-

Store the extract in a sealed, light-protected container at a low temperature.

-

Diagram of Solvent Extraction (Maceration) Workflow:

Caption: Workflow for α-Calacorene extraction via solvent maceration.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction. This method is considered a "green" technology due to the use of a non-toxic and easily removable solvent.

Protocol:

-

Preparation of Plant Material:

-

Dry and grind the plant material to a consistent particle size.

-

-

Apparatus Setup:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

-

Extraction Process:

-

Pressurize and heat the CO₂ to bring it to its supercritical state (above its critical point of 31.1°C and 7.38 MPa).

-

Pass the supercritical CO₂ through the extraction vessel. The α-Calacorene will dissolve in the supercritical fluid.

-

A co-solvent (modifier) such as methanol or ethanol can be added to the CO₂ to increase its polarity and enhance the extraction of certain compounds.

-

-

Separation and Collection:

-

Route the mixture of supercritical fluid and dissolved compounds to a separator.

-

In the separator, reduce the pressure and/or increase the temperature, causing the CO₂ to return to its gaseous state and lose its solvating power.

-

The extracted compounds, including α-Calacorene, will precipitate and can be collected.

-

-

Solvent Recycling:

-

The gaseous CO₂ can be re-compressed and recycled for further extractions.

-

Diagram of Supercritical Fluid Extraction (SFE) Workflow:

Caption: Workflow for α-Calacorene extraction using SFE.

Concluding Remarks

The selection of an appropriate extraction method for α-Calacorene is contingent upon several factors, including the specific plant matrix, the desired purity and yield of the final product, the available equipment, and environmental considerations. While steam and hydrodistillation are traditional and effective methods for obtaining essential oils rich in volatile compounds, SFE offers a highly tunable and environmentally friendly alternative that can provide high-purity extracts. Solvent extraction, particularly maceration, is a simple and scalable method, though it requires careful selection of solvents and subsequent removal. For optimal results, it is recommended to perform preliminary comparative studies to determine the most efficient and effective extraction method for the specific plant material of interest.

References

Application Note: Quantification of α-Calacorene in Essential Oils using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Calacorene is a sesquiterpene hydrocarbon found in various essential oils, contributing to their aromatic profile and potential biological activities. Accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic properties, and for the development of new pharmaceutical and cosmetic products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] This application note provides a detailed protocol for the quantification of α-calacorene in essential oils using GC-MS with an internal standard method.

Quantitative Data Summary

The concentration of α-calacorene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the percentage of α-calacorene found in a selection of essential oils as reported in scientific literature.

| Essential Oil Source | Plant Part | α-Calacorene Concentration (%) | Reference |

| Pilgerodendron uviferum (Ciprés) | 2.4 | [2] | |

| Acanthospermum hispidum | Aerial Part | 0.1 | [3] |

| Unspecified (from study on Zingiber officinale and Curcuma longa) | 1.78 | [4] | |

| Salvia plebeia | 2.75 | [5] | |

| Phoebe oil (Brazil) | 1.06 | [5] | |

| Pimenta leaf oil | 1.23 | [5] | |

| Calamus rhizome oil | 1.30 | [5] |

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of α-calacorene in essential oils using an internal standard method with GC-MS.

Materials and Reagents

-

Essential Oil Samples

-

α-Calacorene analytical standard (≥95% purity)

-

Internal Standard (IS): α-Cedrene (≥98% purity) or 1,4-Dichlorobenzene. The choice of internal standard should be based on its ability to separate completely from other components in the sample and its chemical similarity to the analyte.[6]

-

Solvent: Hexane or Ethyl Acetate (GC grade, ≥99.5% purity)

-

Anhydrous Sodium Sulfate

-

Micropipettes and tips

-

Vials: 2 mL amber glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Centrifuge

Preparation of Standard Solutions

-

α-Calacorene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-calacorene standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-cedrene (or other suitable IS) and dissolve it in 10 mL of hexane in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the α-calacorene stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).

Sample Preparation

-

Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add 5 mL of hexane and the internal standard to achieve a final concentration of 10 µg/mL.

-

Vortex the mixture for 1 minute to ensure homogeneity.

-

Bring the volume up to 10 mL with hexane.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Centrifuge the sample at 3000 rpm for 5 minutes.

-

Transfer the supernatant to a 2 mL amber glass vial for GC-MS analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (split ratio 50:1) |

| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 4 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C (hold for 5 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |

SIM Ions for Quantification:

-

α-Calacorene: Monitor characteristic ions such as m/z 157, 185, and 200. The quantifier ion should be the most abundant and specific ion.

-

α-Cedrene (IS): Monitor characteristic ions such as m/z 161, 119, and 204.[6]

Data Analysis and Quantification

-

Identification: Identify the peaks of α-calacorene and the internal standard in the chromatograms by comparing their retention times and mass spectra with those of the analytical standards and reference data from libraries like NIST. The retention index of α-calacorene can be used for further confirmation.[7]

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of α-calacorene to the peak area of the internal standard against the concentration of α-calacorene in the calibration standards.

-

Quantification: Calculate the concentration of α-calacorene in the essential oil samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

References

- 1. essential-oils-analysis-i-evaluation-of-essential-oils-composition-using-both-gc-and-ms-fingerprints - Ask this paper | Bohrium [bohrium.com]

- 2. Insecticidal Activity of Four Essential Oils Extracted from Chilean Patagonian Plants as Potential Organic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. journals.sums.ac.ir [journals.sums.ac.ir]

- 5. alpha-calacorene, 21391-99-1 [thegoodscentscompany.com]

- 6. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Calacorene [webbook.nist.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of α-Calacorene

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Calacorene is a naturally occurring sesquiterpene hydrocarbon characterized by a cadinane skeleton. It is found in the essential oils of various plants and is recognized for its woody aroma. As interest in natural products for pharmaceutical and other applications grows, robust analytical methods for the quantification of compounds like α-Calacorene are crucial for quality control, formulation development, and research.

This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of α-Calacorene. The method is designed to be a starting point for researchers and can be further optimized based on the specific sample matrix and analytical requirements.

Physicochemical Properties of α-Calacorene

A thorough understanding of the analyte's properties is fundamental for successful HPLC method development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀ | |

| Molecular Weight | 200.32 g/mol | |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Solubility | Soluble in alcohol, insoluble in water | [1] |

| UV Absorbance | Expected in the range of 200-280 nm due to the aromatic ring. | [2] |

HPLC Method Protocol

This protocol outlines the recommended starting conditions for the HPLC analysis of α-Calacorene.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Standard: α-Calacorene standard of known purity.

-

Sample: Vetiver essential oil (as a representative sample matrix).

Chromatographic Conditions